Benzene, [[1-(nitromethyl)cyclopentyl]thio]-
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Overview
Description
Benzene, [[1-(nitromethyl)cyclopentyl]thio]- is an organic compound with the molecular formula C12H15NO2S. This compound features a benzene ring attached to a cyclopentyl group, which is further substituted with a nitromethyl group and a thioether linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1-(nitromethyl)cyclopentyl]thio]- typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitromethyl Group: The nitromethyl group is introduced via nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Linkage Formation: The thioether linkage is formed by reacting the cyclopentyl group with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of Benzene, [[1-(nitromethyl)cyclopentyl]thio]- may involve large-scale nitration and thiolation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitromethyl group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
Benzene, [[1-(nitromethyl)cyclopentyl]thio]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Mechanism of Action
The mechanism of action of Benzene, [[1-(nitromethyl)cyclopentyl]thio]- involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the thioether linkage can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylbenzene: Lacks the nitromethyl and thioether groups, resulting in different chemical properties.
Phenylcyclopentane: Similar structure but without the nitromethyl substitution.
Nitrobenzene: Contains a nitro group but lacks the cyclopentyl and thioether groups.
Uniqueness
Benzene, [[1-(nitromethyl)cyclopentyl]thio]- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitromethyl and thioether groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
[1-(nitromethyl)cyclopentyl]sulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-13(15)10-12(8-4-5-9-12)16-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZELKTVVWQGKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C[N+](=O)[O-])SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443785 |
Source
|
Record name | Benzene, [[1-(nitromethyl)cyclopentyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109585-27-5 |
Source
|
Record name | Benzene, [[1-(nitromethyl)cyclopentyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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